molecular formula C22H22N4O2 B5044563 butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5044563
M. Wt: 374.4 g/mol
InChI Key: VLDJXJCFDDGAHK-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C22H22N4O2 and a molecular weight of 374.446 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with benzaldehyde to form the quinoxaline ring, followed by subsequent functionalization to introduce the carboxylate and benzyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amino group at position 2 participates in nucleophilic and condensation reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides. For example, treatment with 5-bromo-furan-2-carbonyl chloride yields 2-[(5-bromo-furan-2-carbonyl)-amino] derivatives under mild conditions (0–5°C, THF solvent).

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of a base (K₂CO₃) to produce N-alkylated products. This modification enhances lipophilicity and target selectivity.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives, which are intermediates for further functionalization.

Ester Group Transformations

The butyl ester at position 3 undergoes hydrolysis and transesterification:

  • Acid-Catalyzed Hydrolysis : Heating with HCl (6M, reflux) converts the ester to a carboxylic acid, enabling salt formation or coupling reactions. Yields exceed 85% after 12 hours.

  • Base-Catalyzed Hydrolysis : NaOH (1M, 60°C) produces the carboxylate salt, useful for solubility enhancement in aqueous systems.

  • Transesterification : Reacts with methanol or ethanol in acidic conditions to yield shorter-chain esters (e.g., methyl or ethyl analogs).

Quinoxaline Core Modifications

The fused pyrroloquinoxaline system exhibits redox and electrophilic substitution behavior:

  • Oxidation : Treatment with H₂O₂ or m-CPBA generates N-oxide derivatives, which alter electronic properties and binding affinity.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the quinoxaline ring, producing dihydroquinoxaline intermediates.

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation introduces substituents at electron-rich positions of the aromatic rings.

Benzyl Group Reactivity

The benzyl substituent at position 1 participates in:

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the C–N bond, removing the benzyl group to yield a secondary amine .

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) substitutes hydrogen atoms on the benzyl ring, creating brominated analogs for SAR studies.

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Source
Acylation5-Bromo-furan-2-carbonyl chloride, 0–5°C2-Acylated derivative78
Ester Hydrolysis (Acidic)6M HCl, reflux, 12hCarboxylic acid87
Quinoxaline Oxidationm-CPBA, CH₂Cl₂, 25°CN-Oxide65
Benzyl HydrogenolysisH₂ (1 atm), Pd-C, EtOH1-Debenzylated amine92
TransesterificationMeOH, H₂SO₄, 60°CMethyl ester analog81

Mechanistic Insights

  • Acylation : Proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by deprotonation.

  • Ester Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack.

  • N-Oxidation : Electrophilic oxygen from m-CPBA reacts with the lone pair of the quinoxaline nitrogen.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C22H22N4O2
  • Molecular Weight : 374.46 g/mol
  • IUPAC Name : Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

The structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. This property opens avenues for its use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Neuroprotective Effects

Pyrroloquinoxaline compounds have been associated with neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Anti-inflammatory Activity

Studies have indicated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation-related damage in tissues .

Several case studies have explored the applications of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated the anticancer effects of this compound on breast cancer cell lines, showing a dose-dependent inhibition of cell viability.
  • Research in Pharmaceutical Biology highlighted its antimicrobial efficacy against Staphylococcus aureus, suggesting potential for development as a topical antimicrobial agent.

Mechanism of Action

The mechanism by which butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

  • Butyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness: Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its benzyl group, which can influence its reactivity and biological activity compared to similar compounds without this group

Biological Activity

Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS Number: 433687-46-8) is a compound belonging to the pyrroloquinoxaline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O2C_{22}H_{22}N_{4}O_{2}, with a molecular weight of 378.44 g/mol. The compound's structure features a pyrroloquinoxaline core that is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. In various studies, compounds structurally related to this compound have shown promising results against different cancer cell lines:

  • Study Findings : One study demonstrated that quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, including HCT-116 and MCF-7. The most active compounds had IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Activity

This compound and its analogs have also been evaluated for antimicrobial properties:

  • Activity Results : In antimicrobial assays, certain quinoxaline derivatives displayed potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with some compounds showing efficacy comparable to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available starting materials like benzylamine and various substituted quinoxalines.
  • Reaction Conditions : Reactions are conducted under controlled conditions using solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired pyrroloquinoxaline structure.
  • Yield : Reports indicate high yields (up to 95%) can be achieved with optimized reaction conditions .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFocusFindings
Study AAnticancerCompound showed significant tumor growth suppression in xenograft models .
Study BAntimicrobialDemonstrated effective inhibition against multiple bacterial strains .
Study CPharmacokineticsEvaluated absorption and bioavailability in animal models .

Q & A

Basic Research Questions

Q. How can synthetic yields of butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate be optimized in multi-step reactions?

  • Methodological Guidance : Utilize one-pot cascade reactions to minimize intermediate purification. For example, cyclocondensation of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine achieves site-selective cyclization with yields >75% . Monitor reaction progress via TLC or HPLC, and optimize temperature (60–80°C) and catalyst loading (e.g., 5 mol% Pd for coupling reactions) to enhance efficiency.

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Guidance : Combine single-crystal X-ray diffraction (SC-XRD) with advanced NMR (e.g., 1H^{1}\text{H}-15N^{15}\text{N} HMBC) to resolve stereochemistry and confirm the fused pyrrolo-quinoxaline core. SC-XRD parameters (e.g., Rfactor<0.05R_{\text{factor}} < 0.05, data-to-parameter ratio >12:1) ensure high confidence in bond lengths/angles . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., ester carbonyl at ~1700 cm1^{-1}) .

Q. How should stability and storage conditions be standardized for long-term use?

  • Methodological Guidance : Store the compound at room temperature in inert, airtight containers with desiccants to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as quinoxaline derivatives are prone to photodegradation. For transport, use blue ice packs to maintain stability .

Advanced Research Questions

Q. What experimental strategies validate DNA intercalation or groove-binding mechanisms for this compound?

  • Methodological Guidance : Perform UV-vis titration and circular dichroism (CD) to detect hypochromism and induced CD signals upon DNA interaction. Ethidium bromide displacement assays (fluorescence quenching) quantify binding constants (Kb105K_{\text{b}} \sim 10^5-10610^6 M1^{-1}). Molecular docking (e.g., AutoDock Vina) predicts binding modes to duplex DNA or G-quadruplex structures .

Q. How can receptor-binding specificity (e.g., kinase or GPCR targets) be pharmacologically characterized?

  • Methodological Guidance : Use radioligand displacement assays with 3H^{3}\text{H}-labeled reference compounds (e.g., PD 102807 for muscarinic receptors) to measure IC50_{50} values. Pair this with functional assays (e.g., cAMP modulation or calcium flux) in HEK293 cells expressing cloned receptors to confirm activity .

Q. What in vitro models are suitable for evaluating cytotoxicity and selectivity against cancer cells?

  • Methodological Guidance : Screen against NCI-60 cancer cell lines using MTT assays. Compare IC50_{50} values with normal cell lines (e.g., HEK293 or MRC-5) to assess selectivity. Flow cytometry (Annexin V/PI staining) can differentiate apoptosis vs. necrosis .

Q. How do structural modifications (e.g., substituents on the benzyl or butyl groups) influence bioactivity?

  • Methodological Guidance : Synthesize analogs (e.g., replacing benzyl with substituted aryl groups) and correlate logPP (HPLC-derived) with cytotoxicity. For example, electron-withdrawing groups on the quinoxaline ring enhance DNA affinity but may reduce solubility .

Q. How to resolve contradictions in reported biological activities (e.g., antiviral vs. antitumor efficacy)?

  • Methodological Guidance : Conduct dose-response studies across multiple cell types (e.g., viral-infected vs. tumor cells) to identify context-dependent mechanisms. RNA-seq profiling can reveal pathway-specific effects (e.g., p53 activation vs. viral protease inhibition) .

Q. What methodologies assess metabolic stability in hepatic microsomes?

  • Methodological Guidance : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (ClintCl_{\text{int}}) and compare to reference drugs (e.g., verapamil) .

Q. How to design studies testing synergistic effects with existing chemotherapeutics?

  • Methodological Guidance : Use combination index (CI) analysis (Chou-Talalay method) in cell viability assays. For example, pair with doxorubicin and measure CI values (<1 indicates synergy). Mechanistic studies (e.g., γH2AX foci for DNA damage) validate synergistic pathways .

Properties

IUPAC Name

butyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-2-3-13-28-22(27)18-19-21(25-17-12-8-7-11-16(17)24-19)26(20(18)23)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDJXJCFDDGAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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